molecular formula C19H32N4O2 B3018900 N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide CAS No. 2223278-78-0

N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide

Cat. No.: B3018900
CAS No.: 2223278-78-0
M. Wt: 348.491
InChI Key: MJXNRQOFCJAGPE-MRXNPFEDSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide is a complex organic compound with a unique structure that combines a cyanocyclohexyl group with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl precursor. This precursor is then reacted with a piperazine derivative under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound usually require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a cyanocyclohexyl group with a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-16-13-23(17-5-11-25-12-6-17)10-9-22(16)14-18(24)21-19(15-20)7-3-2-4-8-19/h16-17H,2-14H2,1H3,(H,21,24)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXNRQOFCJAGPE-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC(=O)NC2(CCCCC2)C#N)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1CC(=O)NC2(CCCCC2)C#N)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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